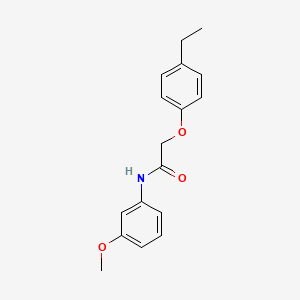
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole, also known as DCPI, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The exact mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is not fully understood. However, it has been proposed that 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, cell division, and protein synthesis. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to exhibit potent biological activity in various in vitro and in vivo models. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has also been shown to inhibit the growth of bacterial and fungal pathogens, indicating its potential use as an antimicrobial agent. In addition, 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in various models. However, there are also some limitations associated with the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in lab experiments. For example, 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is relatively insoluble in water, which can limit its use in aqueous-based assays. In addition, the exact mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. One potential direction is to further elucidate the mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. This could involve the use of biochemical and biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to determine the structure of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole and its interactions with target enzymes. Another potential direction is to explore the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in combination with other drugs or therapies. This could involve the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in combination with chemotherapy or radiation therapy to enhance their efficacy. Finally, there is also potential for the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole in other fields, such as material science and agriculture, which could involve the development of new materials or the use of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole as a pesticide.
Synthesemethoden
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole can be synthesized by the reaction of 2,3-dichlorobenzonitrile with benzylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory activities. 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-12-8-4-7-11(13(12)17)15-14(18-9-19-15)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDPYOMGQKTEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

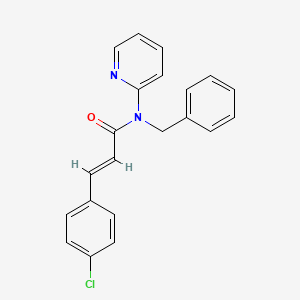
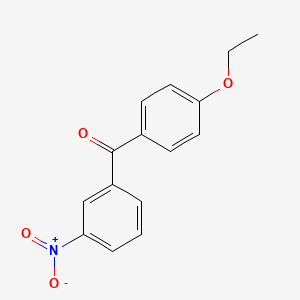
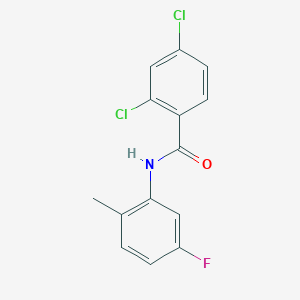
![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)
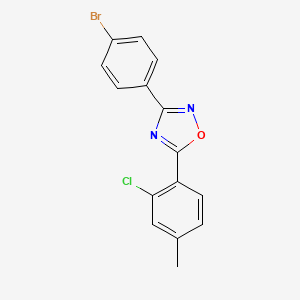
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

